Carazolol hydrochloride
Overview
Description
Carazolol hydrochloride is a beta-adrenoceptor blocking agent primarily used in veterinary medicine to manage stress in animals during transport due to its high efficiency and low toxicity. The European Union has established maximum residue limits for carazolol in porcine kidney and muscle, but such regulations are not yet set in some countries. This compound has drawn attention in various studies for its clinical applications, pharmacological effects, pharmacokinetics, tissue residues, and detection methods (Y. Dan-dan, 2011).
Synthesis Analysis
The synthesis of Carazolol hydrochloride and related compounds involves multiple steps, often utilizing green chemistry principles for atom economy. One significant approach is the multicomponent reactions (MCRs), which have gained popularity due to their efficiency in synthesizing biologically active molecules, including those with the pyrazole moiety, a core structure related to Carazolol (Diana Becerra et al., 2022). These methods emphasize the importance of sustainability and minimal environmental impact in pharmaceutical synthesis.
Molecular Structure Analysis
Carazolol hydrochloride's molecular structure, characterized by its beta-adrenoceptor blocking properties, incorporates functional groups that allow for varied biological activity. The structure's complexity and functionality enable it to interact effectively with beta-adrenergic receptors, leading to its therapeutic effects. Studies on similar compounds emphasize the role of heterocyclic moieties, like benzothiazoles and tetrazolyl groups, in enhancing biological activities and metabolic stability (L. Zhilitskaya et al., 2021; E. A. Popova & R. Trifonov, 2015).
Chemical Reactions and Properties
Carazolol hydrochloride undergoes various chemical reactions, reflecting its versatile chemical properties. These reactions are crucial for its biological effectiveness and stability. The compound's ability to form strong hydrogen bonds and penetrate biological membranes is indicative of the broader chemical behavior of tetrazole-containing compounds, offering insights into Carazolol's pharmacological potential (E. A. Popova & R. Trifonov, 2015).
Scientific Research Applications
Radiotracer for Positron Tomography : Carazolol labeled with carbon-11 ([11C]carazolol) is identified as a promising radiotracer for imaging beta-adrenergic receptors in positron tomography due to its high yield and specific activity (Berridge et al., 1992).
Noninvasive Determination of Beta Receptor Status : Studies have found that Carazolol labeled with carbon-11 or fluorine-18 is effective for the noninvasive determination of beta receptor status using Positron Emission Tomography (PET), with high specific receptor uptake and low metabolism (Berridge et al., 1994).
Beta-Adrenoceptor Blocking Agent : Carazolol has been identified as a highly effective and low-toxic beta-adrenoceptor blocking agent, particularly for preventing sudden death in animals during transport. Its clinical applications and detecting methods, however, need further research (Y. Dan-dan, 2011).
Stress Response Reduction in Sea-Bass : A study has shown that Carazolol-based beta-blockers effectively reduce stress-related responses in sea-bass, leading to larger red blood cell numbers, higher hemoglobin concentration, and lower osmotic pressure and chloraemia compared to other treatments (Kacem et al., 1988).
Pharmacological Studies of Canine Myocardium and Lung : Research on 3Hcarazolol binding to beta-adrenergic receptors in canine ventricular myocardium and lung reveals high affinity and stereospecificity, suggesting potential applications in pharmacological studies (Besch, 1981).
Treatment for Hypertension : Carazolol is noted as a potent, selective beta 3-adrenoceptor agonist with high potency for treating hypertension, serving as a useful tool for the molecular characterization of this receptor (Méjean et al., 1995).
Cardiotoxicity Research : Carazolol has been found to enhance hydroxyl radical and singlet oxygen formation in a Fenton-like reaction, which could contribute to cardiotoxicity, particularly relevant in drug applications for hypertension, cardiac arrhythmias, and angina pectoris (Kruk et al., 2011).
Effects on Skeletal Muscle : Carazolol reduces muscle contraction force and increases fatigue in skeletal muscles, but after recovery from fatigue, the force is higher, indicating a direct interaction with SERCA (Ramirez-Soto et al., 2018).
Veterinary Applications : In veterinary medicine, Carazolol administration prior to insemination in ewes has been studied for its effects on lambing rates and litter size, showing improved ease of penetration of the cervix during artificial insemination without significantly affecting lambing rates or litter size (Gündüz et al., 2010).
Binding to Cortical Beta-Receptors : Carazolol has been found to bind saturably to cortical beta-receptors, with a higher potency than other blockers like propranolol, indicating its strong affinity for these receptors (Innis, 1979).
Safety And Hazards
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNUICMBSWZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carazolol hydrochloride | |
CAS RN |
51997-43-4 | |
Record name | Carazolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carazolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CARAZOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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